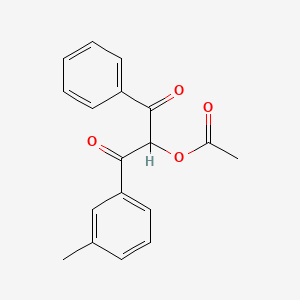
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound with a complex structure It is characterized by the presence of a 3-methylphenyl group, a dioxo group, and a phenylpropan-2-yl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also becoming increasingly important in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methylphenyl)ethanol: A related compound with a hydroxyl group instead of the acetate group.
1-(3,4-Dimethylphenyl)ethanol: Similar structure with an additional methyl group.
1-(2,4,6-Trimethylphenyl)ethanol: Contains multiple methyl groups on the phenyl ring.
Uniqueness
1-(3-Methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60615-29-4 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
[1-(3-methylphenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate |
InChI |
InChI=1S/C18H16O4/c1-12-7-6-10-15(11-12)17(21)18(22-13(2)19)16(20)14-8-4-3-5-9-14/h3-11,18H,1-2H3 |
InChI-Schlüssel |
FMGXSXAPLPGHOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
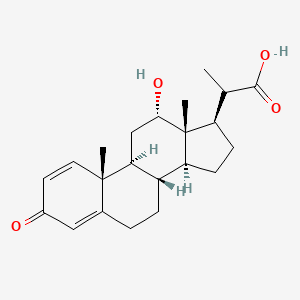
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
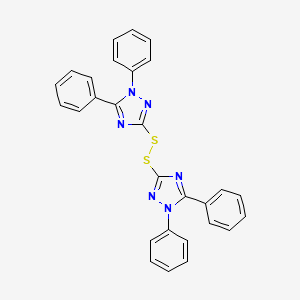

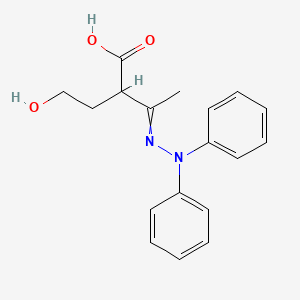
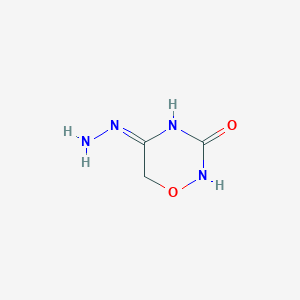
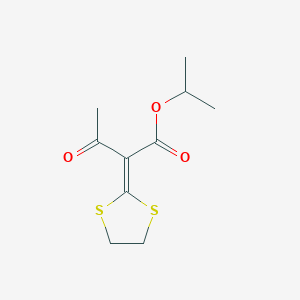
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
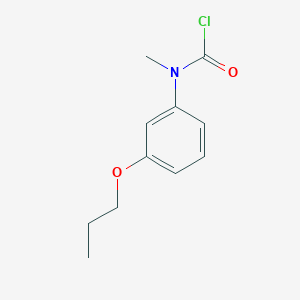
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
